Ethyl 3-phenylpropionate
Overview
Description
Ethyl 3-phenylpropionate, also known as ethyl hydrocinnamate, is an organic compound with the molecular formula C11H14O2. It is a clear, colorless to light yellow liquid with a pleasant, fruity, floral odor. This compound is commonly found in various fruits and is used in the flavor and fragrance industry due to its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-phenylpropionate can be synthesized through the hydrogenation of ethyl cinnamate in the presence of a nickel catalyst in an alcohol solution . Another method involves the esterification of 3-phenylpropionic acid with ethanol in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the esterification process due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 3-phenylpropionic acid.
Reduction: 3-phenylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-phenylpropionate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology: It is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 3-phenylpropionate involves its interaction with various molecular targets and pathways. In enzyme-catalyzed reactions, it acts as a substrate that undergoes transformation through the catalytic activity of enzymes. The ester group can be hydrolyzed to form the corresponding acid and alcohol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
- Ethyl cinnamate
- Ethyl phenylacetate
- Ethyl benzoate
Comparison: Ethyl 3-phenylpropionate is unique due to its specific structure, which imparts distinct aromatic properties. Compared to ethyl cinnamate, it has a saturated side chain, making it less reactive in certain chemical reactions. Ethyl phenylacetate and ethyl benzoate have different aromatic ring substitutions, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
ethyl 3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGZUIGGHGTFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047095 | |
Record name | Ethyl 3-phenylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless, somewhat oily liquid, sweet, fruity, honey-like odour | |
Record name | Ethyl 3-phenylpropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/178/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
247.00 to 249.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl 3-phenylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.22 mg/mL at 25 °C, insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | Ethyl 3-phenylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl 3-phenylpropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/178/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.009-1.017 | |
Record name | Ethyl 3-phenylpropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/178/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2021-28-5 | |
Record name | Ethyl 3-phenylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2021-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 3-phenylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002021285 | |
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Record name | Ethyl 3-phenylpropionate | |
Source | DTP/NCI | |
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Record name | Benzenepropanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Ethyl 3-phenylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-phenylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 3-PHENYLPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58E9Z9V64D | |
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Record name | Ethyl 3-phenylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary characteristic associated with ethyl 3-phenylpropionate?
A1: this compound is primarily known for its potent floral and sweet aroma, which significantly contributes to the sensory profile of various fruits, wines, and teas. []
Q2: How does this compound contribute to the aroma of Chinese chrysanthemum flower tea?
A2: Research using Aroma Extract Dilution Analysis (AEDA) identified this compound as a key contributor to the floral/sweet aroma profile of Chinese chrysanthemum flower tea infusions, alongside compounds like verbenone and propyl 3-phenylpropanoate. []
Q3: In what other beverages has this compound been identified as an important aroma compound?
A3: this compound contributes to the aroma profile of several beverages, including:
- Guava Wine: Identified as one of twelve odor-active volatiles contributing to the unique aroma of guava wine. []
- Lager Beer: Recognized as a key ester influencing the flavor and aroma harmony of lager beers. Its threshold value in a commercial lager beer from Peking, China was determined to be 0.14 mg/L. []
- Jujube Brandy: Found to contribute a characteristic red jujube aroma to jujube brandy, specifically the Xingtang variety. []
- Cabernet Sauvignon Wine: Identified as one of the discriminant esters in earlier vintages (2008-2009) of Cabernet Sauvignon wines from the Huailai region in China. []
- Sesame Flavor Style Baijiu: Characterized as having a high flavor dilution factor, signifying its potent aromatic contribution to Meilanchun sesame flavor style baijiu. [, ]
- Islay Scotch Single Malt Whisky: Identified as a contributing aroma compound in Islay scotch single malt whisky, although its role in the overall peaty aroma is less significant compared to phenol derivatives. []
Q4: What is a common method for synthesizing this compound?
A4: this compound can be synthesized through the palladium-catalyzed hydroesterification of vinyl arenes with alcohols, using diphosphine ligands derived from bis[2-(diphenylphosphino)ethyl]amides. This method offers high yields and regioselectivity. []
Q5: Are there alternative synthesis routes for this compound?
A5: Yes, alternative methods include:
- Condensation of this compound with diethyl oxalate: This method, followed by hydrolysis, can yield 2-oxo-4-phenylbutyric acid, a precursor for ACE inhibitors. Optimization of this process has led to improved yields of up to 89%. [, , ]
- Carbonylation of styrene: Using carbon monoxide and ethanol in the presence of diphosphine palladium complexes can yield this compound, albeit with varying regioselectivity depending on the phosphine ligand used. []
Q6: What is the significance of 2-oxo-4-phenylbutyric acid in relation to this compound?
A6: 2-oxo-4-phenylbutyric acid serves as a prochiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. This compound can be used as a starting material for the preparation of this important pharmaceutical intermediate. [, , ]
Q7: What analytical techniques are commonly employed for the identification and quantification of this compound?
A7: Common techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate, identify, and quantify volatile compounds like this compound in complex mixtures. [, , , ]
- Gas Chromatography-Olfactometry (GC-O): Combines gas chromatography with human sensory evaluation to identify and characterize odor-active compounds. [, , , ]
- Headspace Solid Phase Microextraction (HS-SPME): A solvent-free sample preparation technique often coupled with GC-MS or GC-O for analyzing volatile compounds in various matrices. [, ]
Q8: Is there information available regarding the safety of this compound?
A8: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted safety assessments for this compound, providing valuable information for its safe use in fragrances. [, ]
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